molecular formula C11H12N4O3 B7703491 N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No.: B7703491
M. Wt: 248.24 g/mol
InChI Key: WVYSAQXXJJMHNT-UHFFFAOYSA-N
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Description

N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of an ethyl group, a methyl group, an oxadiazole ring, and a nitro group attached to an aniline core

Properties

IUPAC Name

N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-12-9-5-4-8(6-10(9)15(16)17)11-13-7(2)14-18-11/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYSAQXXJJMHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C2=NC(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of aniline derivatives to introduce the nitro group.

    Formation of Oxadiazole Ring: Cyclization reactions to form the 1,2,4-oxadiazole ring.

    Ethylation: Introduction of the ethyl group through alkylation reactions.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, dehydrating agents for cyclization, and alkylating agents for ethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline core can undergo electrophilic substitution reactions, such as halogenation or acylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), and acylating agents like acetic anhydride (Ac2O).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-aminoaniline.

    Substitution: Formation of halogenated or acylated derivatives.

Scientific Research Applications

N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be compared with other nitroaniline derivatives and oxadiazole-containing compounds:

    Similar Compounds: 4-nitroaniline, 2-nitroaniline, 1,2,4-oxadiazole derivatives.

    Uniqueness: The combination of the nitro group, oxadiazole ring, and ethyl group in a single molecule provides unique chemical and biological properties that are not observed in simpler analogs.

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